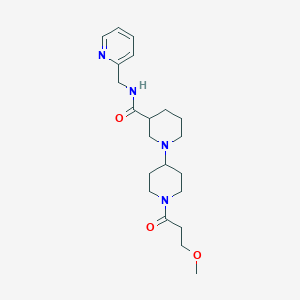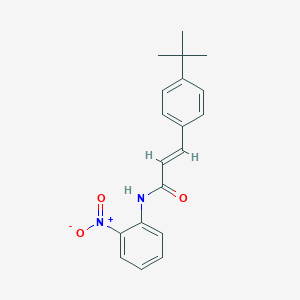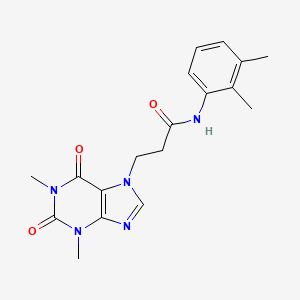![molecular formula C16H22N2O5 B5340595 1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5340595.png)
1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol, also known as MDMA, is a synthetic psychoactive drug that is commonly used as a recreational drug. However, its potential therapeutic benefits have been studied in recent years. MDMA has been shown to have potential as a treatment for post-traumatic stress disorder (PTSD) and anxiety in clinical trials.
Mecanismo De Acción
1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in the reward system of the brain. Norepinephrine is a neurotransmitter that is involved in the fight or flight response. By increasing the levels of these neurotransmitters, this compound can produce feelings of euphoria, empathy, and sociability.
Biochemical and Physiological Effects:
This compound can have several physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. In the brain, this compound can cause neurotoxicity, which can lead to long-term cognitive and behavioral impairments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol has several advantages for lab experiments, including its ability to increase empathy and social bonding, which can be useful in studying social behavior. However, its potential neurotoxicity and physiological effects on the body can make it difficult to use in certain types of experiments.
Direcciones Futuras
Future research on 1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol could focus on optimizing the synthesis method to produce purer forms of the drug. Additionally, further clinical trials could be conducted to investigate the potential therapeutic benefits of this compound in treating other mental health conditions, such as depression and addiction. Research could also focus on developing safer forms of this compound that minimize the risk of neurotoxicity and other physiological effects. Finally, research could investigate the potential applications of this compound in social and behavioral studies, such as studying the effects of the drug on group dynamics and social bonding.
Métodos De Síntesis
1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol is synthesized from safrole, which is a natural product found in the bark of the sassafras tree. The synthesis process involves several steps, including the conversion of safrole to isosafrole, followed by the conversion of isosafrole to MDP2P. MDP2P is then reacted with hydroiodic acid and red phosphorus to produce this compound.
Aplicaciones Científicas De Investigación
1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol has been studied for its potential therapeutic benefits in treating PTSD, anxiety, and depression. Clinical trials have shown promising results in reducing symptoms of PTSD and anxiety in participants who received this compound-assisted psychotherapy. This compound has also been shown to increase empathy and social bonding, which could have potential applications in couples therapy and group therapy.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-17(2)9-16(20)5-6-18(10-16)15(19)8-21-12-3-4-13-14(7-12)23-11-22-13/h3-4,7,20H,5-6,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZJTHOIZPLBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCN(C1)C(=O)COC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-5-[(1-{[2-(isopropylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5340519.png)
![3-{[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5340533.png)
![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5340539.png)
![N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5340548.png)
![5-[(2-methyl-2,3-dihydro-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5340552.png)
![1'-(cyclopropylcarbonyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5340559.png)

![4-ethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5340580.png)
![5-amino-2-(benzylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5340599.png)
![3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide](/img/structure/B5340606.png)


![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5340628.png)
